molecular formula C18H16N2O B11842882 1-(4-Methylphenyl)-3-naphthalen-1-ylurea CAS No. 13256-82-1

1-(4-Methylphenyl)-3-naphthalen-1-ylurea

Cat. No.: B11842882
CAS No.: 13256-82-1
M. Wt: 276.3 g/mol
InChI Key: IPWHVEFFZGMDFD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-naphthalen-1-ylurea is an organic compound that features a urea linkage between a 4-methylphenyl group and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 1-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-3-naphthalen-1-ylurea is unique due to its urea linkage, which imparts specific chemical and biological properties.

Properties

CAS No.

13256-82-1

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-methylphenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H16N2O/c1-13-9-11-15(12-10-13)19-18(21)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20,21)

InChI Key

IPWHVEFFZGMDFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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